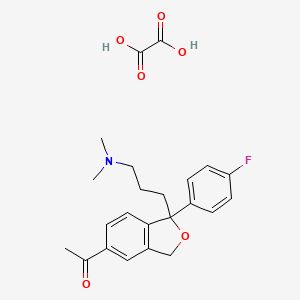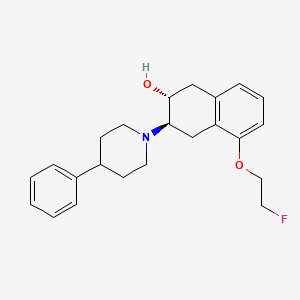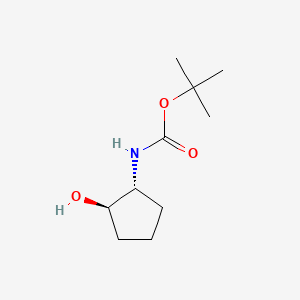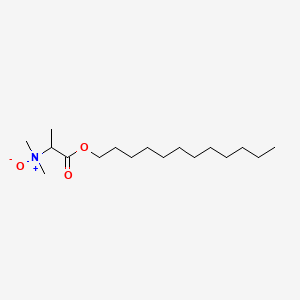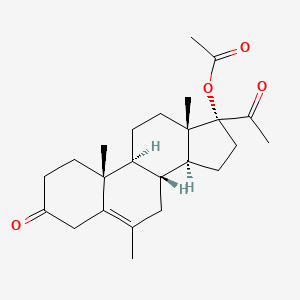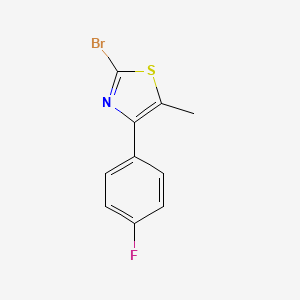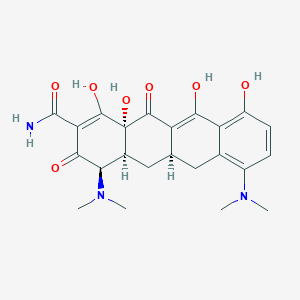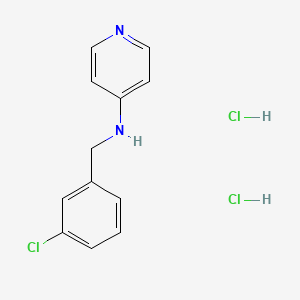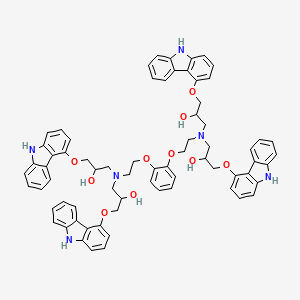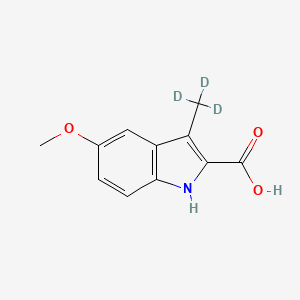
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid (MMIA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMIA is a labeled compound, which means that it contains isotopes that can be traced in scientific experiments. This feature makes MMIA a valuable tool for researchers who are studying various biochemical and physiological processes.
作用機序
The mechanism of action of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is not fully understood. However, it is believed that the deuterium-labeled methyl group in 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can interact with various enzymes and proteins in the body. This interaction can provide valuable insights into the biochemical and physiological processes that are being studied.
生化学的および生理学的効果
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has been shown to have a range of biochemical and physiological effects. For example, studies have shown that 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can inhibit the activity of certain enzymes, such as cytochrome P450. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in lab experiments is its ability to act as a tracer molecule. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can be easily tracked in experiments, which allows researchers to gain valuable insights into the biochemical and physiological processes that are being studied. However, there are some limitations to using 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in lab experiments. For example, 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is a labeled compound, which means that it can be expensive to produce. Additionally, the use of labeled compounds can be more complicated than using non-labeled compounds.
将来の方向性
There are many future directions for research involving 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid. One potential avenue is the development of new drugs that contain 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid as a tracer molecule. This could lead to the development of more effective and targeted drugs. Another potential direction is the study of the interactions between 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid and various enzymes and proteins in the body. This could lead to a better understanding of the biochemical and physiological processes that are involved in diseases such as cancer and Alzheimer's disease. Additionally, the use of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in imaging techniques, such as positron emission tomography (PET), could provide a valuable tool for medical diagnosis and treatment.
合成法
The synthesis of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid involves the incorporation of deuterium, a heavy isotope of hydrogen, into the indole ring of the molecule. This process is achieved through the use of deuterated reagents during the synthesis process. The resulting compound, 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid, contains a deuterium-labeled methyl group, which can be easily traced in scientific experiments.
科学的研究の応用
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has a wide range of applications in scientific research. One of the most significant applications is in the field of drug discovery. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can be used as a tracer molecule to study the metabolism and pharmacokinetics of new drugs. By introducing 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid into a drug molecule, researchers can track the drug's movement through the body and determine how it is metabolized and eliminated.
特性
IUPAC Name |
5-methoxy-3-(trideuteriomethyl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMQDRGVOOXSQ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)

